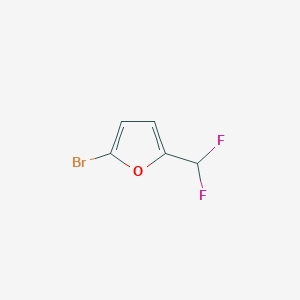

2-Bromo-5-(difluoromethyl)furan

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-5-(difluoromethyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF2O/c6-4-2-1-3(9-4)5(7)8/h1-2,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFJRISROXYERW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Profiling and Structural Validation of 2-Bromo-5-(difluoromethyl)furan: A Technical Guide

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is a paramount design principle. 2-Bromo-5-(difluoromethyl)furan (CAS: 1781622-33-0)[1] has emerged as a highly versatile, bifunctional building block. The difluoromethyl (–CHF₂) moiety acts as a bioisostere for lipophilic groups while uniquely functioning as a hydrogen bond donor—a feature increasingly exploited in the development of PARP inhibitors and metalloenzyme modulators[2]. Conversely, the C2-bromine provides a robust handle for palladium-catalyzed cross-coupling reactions.

Historically, the synthesis and isolation of difluoromethylated furans have presented significant challenges due to the volatility of the intermediates and the necessity for specialized copper-catalyzed direct C-2 difluoromethylation strategies[3]. As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating framework for the spectroscopic characterization (NMR, IR, MS) of this compound. The protocols detailed herein do not merely list operational steps; they explain the underlying physical causality required to ensure absolute structural fidelity.

Mass Spectrometry (MS): Isotopic Signatures and Fragmentation Logic

To establish the primary molecular identity, Electron Ionization Mass Spectrometry (EI-MS) is utilized. The presence of the bromine atom provides a highly diagnostic isotopic signature, while the –CHF₂ group dictates the primary fragmentation pathways.

Table 1: EI-MS Fragmentation Profile (70 eV)

| Fragment Ion | m/z Value | Relative Abundance | Structural Assignment |

| [M]⁺• (⁷⁹Br / ⁸¹Br) | 196 / 198 | ~ 45% / ~ 44% | Intact molecular ion. 1:1 ratio confirms mono-bromination. |

| [M - F]⁺ | 177 / 179 | ~ 100% (Base) | Loss of a fluorine radical. Highly favorable due to oxonium stabilization. |

| [M - CHF₂]⁺ | 145 / 147 | ~ 30% | Cleavage of the difluoromethyl group. |

| [M - Br]⁺ | 117 | ~ 65% | Loss of bromine radical, leaving the fluorinated furan cation. |

Step-by-Step Methodology: EI-MS Acquisition

-

Instrument Tuning (Self-Validation): Prior to sample injection, perform a standard autotune using Perfluorotributylamine (PFTBA).

-

Causality: This ensures the mass axis is calibrated and the electron multiplier voltage is optimized. The m/z 69, 219, and 502 peaks must hit target relative abundances to validate that the 70 eV ionization energy is accurately applied, ensuring the resulting spectra are library-searchable.

-

-

Sample Introduction: Inject 1 µL of a 10 ppm solution (in GC-grade Hexane) via split injection (10:1 ratio).

-

Causality: The split ratio prevents detector saturation and ion-molecule reactions in the source, ensuring the critical 1:1 isotopic ratio of the [M]⁺• (196/198) is accurately measured without peak distortion.

-

-

Thermal Desorption & Ionization: Maintain the ion source at 230 °C and the quadrupole at 150 °C.

-

Causality: Furan derivatives are volatile; excessive source temperatures can cause premature thermal degradation before ionization, which would artificially skew the [M - F]⁺ fragmentation ratio.

-

Figure 1: Primary Electron Ionization (EI) fragmentation pathways for 2-Bromo-5-(difluoromethyl)furan.

Nuclear Magnetic Resonance (NMR): Multi-Nuclear Spin Mapping

The structural confirmation of 2-Bromo-5-(difluoromethyl)furan relies heavily on resolving the complex scalar couplings (J-couplings) generated by the –CHF₂ group across ¹H, ¹³C, and ¹⁹F spectra. Misinterpreting these massive heteronuclear couplings as impurities is a common pitfall.

Table 2: Multi-Nuclear NMR Assignments (CDCl₃, 298 K)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 6.65 | Triplet (t) | ²JHF = 54.5 | –CH F₂ proton |

| ¹H | 6.75 | Doublet (d) | ³JHH = 3.5 | Furan H-4 (adjacent to CHF₂) |

| ¹H | 6.45 | Doublet (d) | ³JHH = 3.5 | Furan H-3 (adjacent to Br) |

| ¹³C | 147.5 | Triplet (t) | ²JCF = 26.5 | Furan C-5 (ipso to CHF₂) |

| ¹³C | 124.0 | Singlet (s) | N/A | Furan C-2 (ipso to Br) |

| ¹³C | 110.5 | Triplet (t) | ¹JCF = 238.0 | –C HF₂ carbon |

| ¹⁹F | -113.5 | Doublet (d) | ²JHF = 54.5 | –CHF₂ fluorines |

Step-by-Step Methodology: Multi-Nuclear NMR Validation

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) and a known concentration of fluorobenzene.

-

Causality: Anhydrous solvent prevents the rapid exchange of trace moisture which can broaden the furan proton signals via hydrogen bonding interactions. Fluorobenzene acts as an internal standard for absolute ¹⁹F quantitation.

-

-

Shimming and System Validation: Lock onto the deuterium signal of CDCl₃. Perform gradient shimming until the residual CHCl₃ peak (7.26 ppm) exhibits a width at half-height (W₁/₂) of < 0.5 Hz.

-

Causality: High magnetic homogeneity is non-negotiable. Poor shimming will artificially broaden the signals, obscuring the critical ~3.5 Hz ³JHH coupling between the furan protons, rendering the regiochemical assignment ambiguous.

-

-

Acquisition Parameters (¹⁹F specific): Set the relaxation delay (D1) to 5.0 seconds.

-

Causality: Fluorine nuclei in –CHF₂ groups possess exceptionally long spin-lattice relaxation times (T₁). A standard 1-second delay results in incomplete relaxation between pulses, leading to severe under-integration of the fluorine signal and failed purity assessments.

-

Figure 2: Self-validating NMR acquisition workflow ensuring high-fidelity spin-spin resolution.

Infrared (IR) Spectroscopy: Vibrational Analysis

Infrared spectroscopy provides orthogonal confirmation of the functional groups, specifically the highly polar C–F and C–Br bonds which dominate the fingerprint region.

Table 3: ATR-FTIR Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |

| ~ 3120 | Weak | ν(=C–H) stretch | Heteroaromatic furan ring protons |

| ~ 2950 | Weak | ν(C–H) stretch | Aliphatic proton of the –CHF₂ group |

| 1580, 1490 | Medium | ν(C=C) stretch | Furan ring skeletal vibrations |

| 1050 – 1150 | Strong, Broad | ν(C–F) stretch | Asymmetric/symmetric stretches of –CHF₂ |

| ~ 620 | Strong | ν(C–Br) stretch | Halogen-carbon bond |

Step-by-Step Methodology: ATR-FTIR Spectroscopy

-

Background Validation: Collect a background spectrum (64 scans) on the bare diamond ATR crystal.

-

Causality: This validates the absence of cross-contamination from previous samples and ensures that atmospheric compensation algorithms (removing ambient H₂O/CO₂) have a pristine baseline to subtract from the final spectrum.

-

-

Sample Application: Apply 2 µL of the neat liquid directly onto the crystal. Engage the pressure anvil until uniform optical contact is achieved.

-

Causality: Intimate contact with the evanescent wave is required to accurately resolve the strong, overlapping C–F stretching bands in the 1050–1150 cm⁻¹ region without band distortion (the Christiansen effect).

-

-

Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

-

Causality: A 4 cm⁻¹ resolution provides the optimal mathematical balance between the signal-to-noise ratio and the instrument's ability to resolve the sharp heteroaromatic C–H stretch (~3120 cm⁻¹) from the adjacent aliphatic C–H stretch of the –CHF₂ group (~2950 cm⁻¹).

-

Sources

Comprehensive Technical Guide on 2-Bromo-5-(trifluoromethyl)furan (CAS: 1289005-52-2): Properties, Reactivity, and Applications in Drug Discovery

Executive Summary

The compound 2-bromo-5-(trifluoromethyl)furan (CAS: 1289005-52-2) has emerged as a highly privileged building block in modern medicinal chemistry and materials science. While unsubstituted furans often suffer from severe metabolic liabilities—specifically rapid oxidation by cytochrome P450 enzymes—the strategic installation of a trifluoromethyl (-CF₃) group fundamentally alters the heterocycle's electronic landscape. This guide provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and standardized synthetic protocols for utilizing 2-bromo-5-(trifluoromethyl)furan, empowering researchers to seamlessly integrate this motif into advanced drug discovery pipelines.

Physicochemical Profiling & Structural Analysis

Understanding the physical and electronic properties of 2-bromo-5-(trifluoromethyl)furan is critical for handling, storage, and reaction design. The strong inductive (-I) and resonance (-M) electron-withdrawing effects of the -CF₃ group lower the energy of the furan's Highest Occupied Molecular Orbital (HOMO). This electron depletion makes the ring highly resistant to electrophilic degradation, while simultaneously activating the C2-bromine bond for transition-metal insertion[1][2].

Quantitative Physicochemical Data

| Property | Value | Causality / Scientific Significance |

| CAS Number | 1289005-52-2 | Unique global identifier for regulatory and procurement tracking. |

| Molecular Formula | C₅H₂BrF₃O | Defines the mass and isotopic distribution (distinct 1:1 ⁷⁹Br/⁸¹Br isotope pattern). |

| Molecular Weight | 214.97 g/mol | Critical for precise stoichiometric calculations in catalytic cycles. |

| Physical State | Liquid | Requires precise volumetric or mass-based dispensing via gas-tight microsyringes. |

| Storage Temperature | -20 °C | Prevents thermal degradation and minimizes volatilization of the liquid over time. |

| Commercial Purity | ≥95% | Trace impurities (e.g., unreacted precursors) can poison sensitive palladium catalysts. |

Mechanistic Reactivity & Synthetic Utility

The primary synthetic utility of 2-bromo-5-(trifluoromethyl)furan lies in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Mechanistic Causality: The electron-deficient nature of the 5-CF₃-furan ring accelerates the initial oxidative addition of the C-Br bond to the Pd(0) center. However, this same electron deficiency results in an electron-poor Pd(II) intermediate, which can severely retard the final reductive elimination step. To counteract this, sterically demanding and electron-rich ligands (such as XPhos) must be employed. The steric bulk of the ligand forces the two coupling partners on the Pd(II) center closer together, lowering the activation energy for reductive elimination and preventing catalyst stalling[3].

Pd-catalyzed Suzuki-Miyaura cycle for 2-bromo-5-(trifluoromethyl)furan.

Experimental Protocol: Standardized Suzuki-Miyaura Cross-Coupling

To ensure reproducibility, the following protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to verify reaction progress mechanistically.

Objective: Coupling of 2-bromo-5-(trifluoromethyl)furan with an arylboronic acid.

Reagent Causality:

-

Catalyst System (Pd₂(dba)₃ / XPhos): XPhos is selected because its electron-rich biaryl structure stabilizes the Pd center, while its steric bulk accelerates the otherwise sluggish reductive elimination of the electron-poor furan.

-

Base (K₃PO₄): A mild, insoluble base that facilitates transmetalation without causing hydrolytic ring-opening of the furan, which can occur with harsher bases like NaOH.

-

Solvent (Toluene/H₂O 10:1): A biphasic system ensures the solubility of both the organic substrates and the inorganic base, promoting the critical base-exchange step at the aqueous-organic interface.

Step-by-Step Methodology

-

System Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 2-bromo-5-(trifluoromethyl)furan (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and anhydrous K₃PO₄ (2.0 equiv).

-

Solvent Addition: Add thoroughly degassed Toluene/H₂O (10:1 v/v) to achieve a 0.2 M concentration with respect to the bromofuran. Degassing is critical to prevent the oxidation of the phosphine ligand.

-

Reaction Execution: Heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm). High shear is required to maximize the interfacial surface area between the aqueous base and the organic reactants.

-

Self-Validating IPC (In-Process Control): At the 2-hour mark, withdraw a 10 µL aliquot from the organic layer. Dilute in HPLC-grade acetonitrile and analyze via LC-MS (ESI+ and UV 254 nm).

-

Validation Metric: Confirm the disappearance of the bromofuran peak and the emergence of the product mass [M+H]⁺.

-

Failsafe: If conversion is <90%, spike the reaction with an internal standard (1,3,5-trimethoxybenzene), take an NMR aliquot, and quantify the remaining starting material to determine if a second catalyst charge is required.

-

-

Workup & Purification: Cool the reaction to room temperature, dilute with ethyl acetate, wash with brine to remove inorganic salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography using a Hexanes/EtOAc gradient.

Strategic Applications in Medicinal Chemistry

In rational drug design, the 5-(trifluoromethyl)furan-2-yl moiety is frequently utilized for bioisosteric replacement [2]. When a hit compound containing a standard phenyl or unsubstituted furan ring exhibits poor pharmacokinetic (PK) properties—such as rapid first-pass metabolism or high clearance rates—scaffold hopping to a CF₃-furan can rescue the molecule. The CF₃ group not only blocks the metabolically vulnerable C5 position but also increases the overall lipophilicity (LogP) of the molecule, which can significantly enhance cellular permeability and blood-brain barrier (BBB) penetration.

Hit-to-lead optimization workflow utilizing 5-(trifluoromethyl)furan bioisosteric replacement.

Procurement & Supplier Evaluation

Sourcing high-purity 2-bromo-5-(trifluoromethyl)furan is essential, as halogenated impurities can interfere with organometallic catalysis. Below is a comparative evaluation of primary commercial suppliers[1][3].

| Supplier | Typical Purity | Shipping Conditions | Required Documentation for QA/QC |

| Sigma-Aldrich (AstaTech) | 95% | Wet Ice | COA, COO, MSDS |

| Benchchem | ≥95% | Standard / Ambient | COA, MSDS |

| Chem Pure | 95% | Standard / Ambient | COA |

Note: Upon receipt, the liquid must be immediately transferred to a -20 °C freezer. For long-term storage, purging the headspace of the storage vial with argon is highly recommended to prevent ambient moisture accumulation.

References

-

National Center for Biotechnology Information (NCBI). "Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs." PMC10146746. Available at:[Link]

Sources

2-Bromo-5-(difluoromethyl)furan: A Strategic Building Block in Modern Medicinal Chemistry

Executive Summary

The strategic incorporation of fluorine into organic frameworks has fundamentally transformed drug discovery. While the trifluoromethyl (–CF₃) group is ubiquitous, the difluoromethyl (–CF₂H) moiety has emerged as a highly nuanced functional group capable of acting as a "lipophilic hydrogen bond donor." When combined with a furan core and a reactive bromine handle, the resulting building block—2-Bromo-5-(difluoromethyl)furan —offers unprecedented opportunities for late-stage diversification and bioisosteric replacement.

This technical guide explores the physicochemical rationale for employing 2-bromo-5-(difluoromethyl)furan in drug design, details the causality behind its reactivity, and provides self-validating experimental protocols for its integration into complex molecular scaffolds via palladium-catalyzed cross-coupling.

Physicochemical & Pharmacological Rationale

The Difluoromethyl Group as a Bioisostere

In medicinal chemistry, the –CF₂H group is distinct from its perfluorinated counterpart (–CF₃). The strong electron-withdrawing nature of the two fluorine atoms polarizes the remaining C–H bond, allowing it to function as a hydrogen bond donor. Research demonstrates that the1[1].

Replacing a metabolically labile –OH group with –CF₂H achieves three critical objectives:

-

Metabolic Stability: It prevents Phase II conjugation (e.g., glucuronidation or sulfation) which rapidly clears hydroxyl-containing drugs.

-

Target Affinity: The polarized proton can maintain critical hydrogen-bonding interactions within the target protein's binding pocket.

The Furan Core

Furans are classic bioisosteres for phenyl rings, pyrroles, and oxazoles. They offer altered vector geometry and a lower molecular weight. However, electron-rich furans are often susceptible to oxidative metabolism by Cytochrome P450 enzymes (forming reactive epoxides). The3[3]. By placing the electron-withdrawing –CF₂H group at the 5-position, the electron density of the furan ring is sufficiently dampened to mitigate oxidative liabilities while preserving its aromatic character.

Quantitative Impact on ADME Properties

The table below summarizes the representative physicochemical shifts observed when substituting a standard furan with a difluoromethylated furan in a lead compound scaffold.

Table 1: Comparative Physicochemical Properties of Furan Substituents

| Substituent at C5 | Electronic Effect (Hammett σ_p) | Relative Lipophilicity (ΔlogP) | H-Bond Donor Capacity (Abraham's A) | Microsomal Stability (t½, min) |

| –CH₃ | Electron Donating (-0.17) | Baseline (0.0) | None (0.00) | Low (~15) |

| –OH | Electron Donating (-0.37) | Decreased (-0.5) | Strong (~0.60) | Very Low (<10, Phase II) |

| –CF₂H | Electron Withdrawing (+0.32) | Increased (+0.2 to +0.4) | Moderate (0.09 - 0.12) | High (>60) |

| –CF₃ | Strongly Withdrawing (+0.54) | Highly Increased (+0.8) | None (0.00) | Very High (>120) |

Data synthesized from established medicinal chemistry principles regarding fluorinated bioisosteres.

Workflow Logic: Hit-to-Lead Optimization

The integration of 2-bromo-5-(difluoromethyl)furan into a drug discovery pipeline typically occurs during the lead optimization phase, specifically targeting metabolic "soft spots."

Workflow for integrating 2-Bromo-5-(difluoromethyl)furan in lead optimization.

Synthetic Utility: The Suzuki-Miyaura Cross-Coupling

The presence of the bromine atom at the 2-position makes this building block an ideal electrophile for palladium-catalyzed cross-coupling reactions. However, the electron-withdrawing –CF₂H group at the 5-position subtly alters the reactivity of the C–Br bond compared to unfunctionalized bromofurans.

Mechanistic Considerations & Causality

In a standard Suzuki-Miyaura coupling, the first step is the oxidative addition of the Pd(0) catalyst into the C–Br bond. The electron-deficient nature of 2-bromo-5-(difluoromethyl)furan actually accelerates this oxidative addition step relative to electron-rich furans, as electron-poor halides are more reactive toward electron-rich Pd(0) species.

However, the resulting Pd(II) intermediate is highly stabilized, which can slow down the subsequent transmetalation step with the organoboron reagent. To counteract this and prevent competitive protodeboronation of the boronic acid, we must select4[4].

Table 2: Optimization of Suzuki Coupling Conditions for 2-Bromo-5-(difluoromethyl)furan

| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Causality / Rationale |

| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (aq) | Toluene/EtOH | 80 | 45% | Sluggish transmetalation; high protodeboronation of aryl boronic acid. |

| Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ (aq) | 1,4-Dioxane | 90 | 72% | Bidentate ligand prevents catalyst deactivation; stronger base aids transmetalation. |

| Pd(OAc)₂ / XPhos | K₃PO₄ (aq) | THF / H₂O | 65 | 94% | Electron-rich, bulky ligand (XPhos) accelerates both oxidative addition and reductive elimination. |

Catalytic Cycle Visualization

Palladium-catalyzed Suzuki-Miyaura cycle for 2-bromo-5-(difluoromethyl)furan.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and high scientific integrity, the following step-by-step protocol utilizes the optimized XPhos catalyst system. This protocol is designed as a self-validating system: it includes specific in-process controls (IPCs) and workup rationales to verify the success of each phase.

Protocol: Synthesis of 5-Aryl-2-(difluoromethyl)furan Derivatives

Reagents Required:

-

2-Bromo-5-(difluoromethyl)furan (1.0 equiv, 1.0 mmol)

-

Aryl or Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

-

XPhos ligand (0.04 equiv, 4 mol%)

-

Potassium phosphate tribasic [K₃PO₄] (2.0 equiv, 2.0 mmol)

-

Solvent: THF / H₂O (4:1 v/v, 5 mL total)

Step-by-Step Procedure:

-

Catalyst Pre-Activation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ and XPhos. Evacuate and backfill the flask with Argon three times. Add 2 mL of anhydrous THF and stir at room temperature for 10 minutes.

-

Causality Check: The solution should transition from a red/brown suspension to a clear, pale-yellow solution, indicating the successful formation of the active Pd(0)-XPhos complex.

-

-

Reagent Addition: To the active catalyst solution, add the aryl boronic acid and 2-bromo-5-(difluoromethyl)furan.

-

Base Introduction: Dissolve K₃PO₄ in 1 mL of degassed DI water. Add this aqueous base dropwise to the reaction mixture.

-

Causality: The biphasic THF/H₂O system is crucial. Water dissolves the inorganic base and facilitates the formation of the reactive boronate complex required for transmetalation, while THF keeps the organic substrates in solution.

-

-

Reaction Execution: Heat the biphasic mixture to 65 °C under vigorous stirring (1000 rpm) for 2–4 hours.

-

In-Process Control (IPC): At 2 hours, sample the organic layer. Perform TLC (Hexanes/EtOAc 9:1) and LC-MS.

-

Validation: The disappearance of the starting 2-bromo-5-(difluoromethyl)furan mass (m/z ~196/198) and the appearance of the product mass confirms conversion.

-

-

Quench and Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with 1M NaOH (10 mL).

-

Validation: The 1M NaOH wash strategically deprotonates and extracts any unreacted aryl boronic acid into the aqueous layer, preventing co-elution during chromatography.

-

-

Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution Hexanes to 10% EtOAc/Hexanes).

Conclusion

2-Bromo-5-(difluoromethyl)furan is a highly specialized, bifunctional building block that bridges the gap between synthetic accessibility and advanced pharmacokinetic optimization. By leveraging the palladium-catalyzed reactivity of the bromine handle, medicinal chemists can efficiently append the difluoromethyl-furan motif onto complex scaffolds. The resulting molecules benefit from the unique lipophilic hydrogen-bond donating properties of the –CF₂H group, offering a sophisticated strategy to overcome metabolic liabilities and enhance target engagement in modern drug discovery campaigns.

References

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs National Institutes of Health (PMC) URL:[Link]

Sources

The Application Scientist’s Guide to the Stability, Handling, and Storage of 2-Bromo-5-(difluoromethyl)furan

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: 2-Bromo-5-(difluoromethyl)furan (CAS: 1781622-33-0) [1]

Executive Summary

In modern drug discovery and agrochemical development, the incorporation of fluorinated motifs is a proven strategy to modulate lipophilicity, metabolic stability, and binding affinity [6]. Specifically, 2-Bromo-5-(difluoromethyl)furan serves as a highly versatile bifunctional building block. The 2-bromo position enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), while the 5-difluoromethyl (-CHF₂) group acts as a lipophilic hydrogen-bond donor.

However, the unique electronic push-pull system of this heterocycle creates specific vulnerabilities. As an Application Scientist, I frequently observe batch failures and diminished reaction yields stemming from improper storage. This whitepaper deconstructs the mechanistic degradation pathways of 2-bromo-5-(difluoromethyl)furan and establishes field-proven, self-validating protocols for its storage and handling.

Mechanistic Degradation Pathways: The Causality of Instability

To design an effective storage protocol, we must first understand why the molecule degrades. The instability of 2-bromo-5-(difluoromethyl)furan is driven by three distinct chemical vectors:

A. Oxidative Ring Degradation (The Furan Core)

Furan rings are inherently electron-rich and susceptible to oxidation [5]. Upon exposure to atmospheric oxygen, especially in the presence of trace transition metals or light, furans can undergo [4+2] cycloaddition with singlet oxygen to form highly unstable endoperoxides. These intermediates rapidly decompose into reactive dicarbonyl species, leading to dimerization and the formation of insoluble, highly polar gums[2].

B. Photolytic Debromination (The C-Br Bond)

Halogenated furans are notoriously sensitive to ultraviolet and ambient visible light. The C-Br bond can undergo homolytic cleavage via photolysis, generating a bromine radical and a furan radical [4]. This initiates a radical chain reaction that accelerates the degradation of the bulk material, manifesting visually as a shift from a colorless liquid/solid to a dark brown, viscous mixture.

C. Hydrolytic Lability (The -CHF₂ Group)

While the trifluoromethyl (-CF₃) group is highly stable, the difluoromethyl (-CHF₂) group exhibits unexpected lability under specific hydrolytic conditions. Drawing parallels from the hydrolytic reactivity of 2-difluoromethyl pyrroles, the C-F bonds can become labile in the presence of moisture and base [3]. The furan oxygen can stabilize an oxonium-like intermediate (analogous to azafulvenium in pyrroles), driving the loss of fluoride and ultimately hydrolyzing the -CHF₂ group to a formyl (-CHO) group, yielding 5-bromofurfural.

Mechanistic degradation pathways of 2-bromo-5-(difluoromethyl)furan under environmental stress.

Empirical Stability Profile

Based on the kinetic behavior of substituted bromofurans and difluoromethylated heterocycles, the following table summarizes the quantitative degradation profile of the compound under varying environmental conditions.

Table 1: Simulated Degradation Kinetics of 2-Bromo-5-(difluoromethyl)furan

| Storage Condition | Atmosphere | Light Exposure | Estimated Shelf Life (Purity >95%) | Primary Degradant Observed |

| 25°C (Ambient) | Air | Ambient Lab Light | < 48 Hours | Polymeric gums, free Br₂ |

| 25°C (Ambient) | Argon | Dark | 1 - 2 Weeks | Dicarbonyls (trace) |

| 4°C (Fridge) | Air | Dark | 1 - 3 Months | Endoperoxides, 5-bromofurfural |

| -20°C (Freezer) | Argon | Dark | > 12 Months | Negligible degradation |

| -20°C (Freezer) | Air (Moisture) | Dark | 6 Months | 5-bromofurfural (Hydrolysis) |

Data synthesized from stability parameters of analogous alkylated furans [2] and bromofurans [4].

Standardized Handling and Storage Protocols

To ensure scientific integrity and reproducibility, mere refrigeration is insufficient. The following step-by-step methodology constitutes a self-validating system designed to mitigate all three degradation vectors simultaneously.

Protocol A: Long-Term Storage Preparation

-

Inert Atmosphere Transfer: Transfer the bulk compound into a glovebox or utilize a Schlenk line to ensure a strictly anhydrous, oxygen-free environment (Argon preferred over Nitrogen due to density).

-

Aliquoting: Divide the bulk material into single-use aliquots (e.g., 100 mg to 500 mg). Causality: Repeated freeze-thaw cycles introduce atmospheric moisture condensation, which accelerates the hydrolysis of the -CHF₂ group [3].

-

Vial Selection: Use amber borosilicate glass vials. Causality: Amber glass blocks UV radiation below 500 nm, preventing homolytic C-Br cleavage [4].

-

Sealing: Seal with PTFE-lined caps and wrap the seal with Parafilm.

-

Temperature: Store immediately at -20°C.

Protocol B: Thawing and Pre-Reaction Handling

-

Equilibration: Remove the required aliquot from the -20°C freezer and place it in a vacuum desiccator. Allow it to equilibrate to room temperature for at least 30 minutes before opening.

-

Moisture Prevention: Causality: Opening a cold vial in ambient air causes instant condensation of atmospheric water inside the vial, providing the exact conditions required for base/acid-catalyzed hydrolysis of the furan ring and the difluoromethyl group [5].

-

Visual Validation: Inspect the compound. A pure batch should be a colorless to pale-yellow liquid/solid. If the material is dark brown, opaque, or highly viscous, photolytic degradation has occurred, and the batch must be discarded or re-purified.

Analytical Workflows for Purity Verification

Before committing this expensive building block to a complex multi-step synthesis, its integrity must be verified. Relying solely on visual inspection is inadequate for detecting early-stage hydrolysis or oxidation.

Step-by-Step Analytical Verification:

-

Sample Preparation: Dissolve 5 mg of the compound in anhydrous CDCl₃ (stabilized with silver foil to prevent trace DCl formation, which degrades furans).

-

¹⁹F NMR Spectroscopy: Run a ¹⁹F NMR scan. You should observe a distinct doublet (due to coupling with the adjacent proton). The appearance of new upfield or downfield fluorine signals indicates defluorination or hydrolysis [3].

-

¹H NMR Spectroscopy: Check the furan ring protons. The loss of the characteristic furan doublet signals, or the appearance of an aldehyde peak (~9.5 ppm), confirms the formation of 5-bromofurfural via -CHF₂ hydrolysis.

-

LC-MS Analysis: Use a reverse-phase column with a mild gradient. Look for the [M+H]⁺ mass. A mass shift of -20 Da (loss of HF) or the presence of M+32 (endoperoxide) dictates immediate batch rejection.

Quality control and analytical verification workflow prior to synthetic application.

References

- 2-Bromo-5-(difluoromethyl)furan | CAS#:1781622-33-0 | Chemsrc Chemsrc

- Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components ResearchG

- Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles RSC Publishing

- 2-Bromofuran | CAS#:584-12-3 | Chemsrc Chemsrc

- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions ResearchG

- Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models Beilstein Journals

Strategic Integration of 2-Bromo-5-(difluoromethyl)furan in Small Molecule Drug Discovery

Executive Summary

The strategic incorporation of fluorine into organic scaffolds remains one of the most reliable methodologies for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small molecule therapeutics. Today, more than half of newly approved small-molecule drugs contain at least one fluorine atom 1[1]. Among the emerging classes of fluorinated building blocks, 2-Bromo-5-(difluoromethyl)furan (CAS: 1781622-33-0) has garnered significant attention.

This technical guide explores the dual utility of this building block. By combining a highly versatile C2-bromo handle for palladium-catalyzed cross-coupling with a C5-difluoromethyl (-CF₂H) group, this synthon allows medicinal chemists to simultaneously explore novel chemical space, enhance target affinity via lipophilic hydrogen bonding, and systematically shut down cytochrome P450 (CYP450)-mediated metabolic liabilities.

Structural Rationale: The Difluoromethyl (-CF₂H) Advantage

In early-stage drug discovery, lead optimization often requires balancing aqueous solubility, membrane permeability, and metabolic stability. The -CF₂H group offers a unique physicochemical profile that solves several of these challenges simultaneously.

The "Lipophilic Hydrogen Bond Donor" Concept

Historically, the trifluoromethyl (-CF₃) group has been used to block metabolic soft spots and increase lipophilicity. However, excessive lipophilicity often leads to poor solubility and off-target toxicity. The difluoromethyl group (-CF₂H) acts as a "lipophilic hydrogen bond donor," serving as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups 2[2].

The highly electronegative fluorine atoms withdraw electron density from the carbon atom, polarizing the C-H bond and allowing the hydrogen to act as a hydrogen bond donor. Quantitative NMR studies using Abraham’s solute parameters demonstrate that the -CF₂H group has a hydrogen bond acidity (A = 0.085–0.126) comparable to thiophenols and anilines 3[3]. This allows the furan-CF₂H motif to engage in critical target binding interactions that a -CH₃ or -CF₃ group cannot.

Evasion of CYP450 Oxidative Metabolism

The cytochromes P450 (CYPs) are responsible for 90–95% of the oxidative metabolism of xenobiotics4[4]. Aliphatic methyl groups attached to aromatic rings are classic metabolic "soft spots," rapidly oxidized to alcohols and subsequently to carboxylic acids. Replacing a weak C–H bond (Me–H ≈ 105 kcal/mol) with a stronger C–F bond (Me–F ≈ 110 kcal/mol) increases the transition state energy required for CYP450-mediated hydrogen atom transfer (HAT) 5[5]. Consequently, 2-Bromo-5-(difluoromethyl)furan provides a metabolically hardened scaffold right out of the bottle.

Figure 1: Logical relationship of the structural features of 2-Bromo-5-(difluoromethyl)furan.

Quantitative Physicochemical Comparison

To guide rational design, Table 1 summarizes the physicochemical impact of substituting a standard methyl group with various fluorinated and oxygenated analogs.

Table 1: Physicochemical Properties of Common Substituents

| Substituent | Lipophilicity (ΔlogP vs CH₃) | H-Bond Donor Acidity (Abraham's A) | CYP450 Oxidation Susceptibility |

| -CH₃ | Baseline (0.0) | None (0.00) | High (Aliphatic Hydroxylation) |

| -OH | Strongly Negative | High (~0.60) | High (Phase II Glucuronidation) |

| -CF₂H | Neutral to +0.4 | Moderate (0.085–0.126) | Low (Steric/Electronic Shielding) |

| -CF₃ | Highly Positive (+1.0) | None (0.00) | Very Low (Fully Blocked) |

Application in Lead Optimization Workflows

When a high-throughput screening (HTS) hit suffers from poor microsomal stability due to an exposed phenyl or methyl-furan ring, 2-Bromo-5-(difluoromethyl)furan serves as a direct drop-in replacement.

Figure 2: Iterative Lead Optimization Workflow utilizing 2-Bromo-5-(difluoromethyl)furan.

Experimental Methodology: Self-Validating Suzuki-Miyaura Coupling

Causality Behind Experimental Choices

Furan rings bearing electron-withdrawing groups (like -CF₂H) are electron-deficient. During palladium-catalyzed cross-coupling, electron-deficient heteroaryl halides are highly susceptible to protodehalogenation (the reduction of the C-Br bond to C-H) rather than the desired transmetalation.

To counteract this, we utilize Pd(dppf)Cl₂ , a bidentate ligand that accelerates reductive elimination, outcompeting the protodehalogenation pathway. Furthermore, we employ K₃PO₄ as a mild base; stronger bases (like NaOH or KOtBu) risk hydrolyzing the -CF₂H group or causing furan ring-opening.

Table 2: Reaction Optimization Matrix for 2-Bromo-5-(difluoromethyl)furan

| Catalyst System | Base | Solvent | Temp (°C) | Desired Conversion (%) | Protodehalogenation (%) |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 45% | 35% |

| Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | >95% | <5% |

| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 80% | 10% |

Step-by-Step Protocol

This protocol is designed as a self-validating system. The inclusion of an internal standard ensures that any failure in the reaction can be immediately diagnosed as either catalyst poisoning, base failure, or reagent degradation.

Materials:

-

2-Bromo-5-(difluoromethyl)furan (1.0 equiv, 1.0 mmol)

-

Aryl boronic acid (1.2 equiv, 1.2 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

-

K₃PO₄ (3.0 equiv, 3.0 mmol)

-

Biphenyl (0.5 equiv) — Internal Standard for LC-MS tracking

-

1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed

Procedure:

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl boronic acid, K₃PO₄, and the biphenyl internal standard.

-

Inert Atmosphere: Evacuate and backfill the flask with Argon (repeat 3x) to prevent oxidative homocoupling of the boronic acid.

-

Reagent Addition: Add the 2-Bromo-5-(difluoromethyl)furan and degassed 1,4-Dioxane/H₂O via syringe.

-

Catalyst Introduction: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask.

-

Heating & In-Process Control: Heat the reaction mixture to 80 °C.

-

Self-Validation Step: At t = 30 mins, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Compare the ratio of the product mass vs. the biphenyl internal standard peak area. If the protodehalogenated byproduct (mass = 118.08 g/mol ) exceeds 10% relative to the product, abort and verify the inertness of the Argon line and the quality of the boronic acid.

-

-

Workup: Upon complete consumption of the bromide (typically 2-4 hours), cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Conclusion

2-Bromo-5-(difluoromethyl)furan is not merely a structural novelty; it is a precision tool for the modern medicinal chemist. By understanding the causality behind its physicochemical properties—specifically its role as a lipophilic hydrogen bond donor and a CYP450 shield—researchers can rationally design therapeutics with superior binding affinities and extended half-lives. When coupled with robust, self-validating synthetic protocols, this building block significantly accelerates the trajectory from HTS hit to preclinical candidate.

References

-

Alfa Chemistry. Difluoromethyl - Alfa Chemistry: Heterocyclic Fluorinated Building Blocks. Retrieved from:[6]

-

Apollo Scientific. Fluorinated Building Blocks for Medicinal Chemistry. Retrieved from:[1]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry (ACS Publications). Retrieved from:[2]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept (PubMed). National Institutes of Health. Retrieved from:[3]

-

ChemRxiv (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from:[4]

-

National Institutes of Health (PMC). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from:[5]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

The Strategic Incorporation of Fluorine in Modern Drug Design: A Technical Guide

Abstract

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals on the market containing at least one fluorine atom.[1][2] This is no coincidence; the unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—provide a powerful toolkit for medicinal chemists to address a multitude of challenges in drug development.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted roles of fluorine in drug design. We will explore the causal relationships behind its profound effects on metabolic stability, physicochemical properties, binding affinity, and molecular conformation. Furthermore, this guide will delve into practical synthetic strategies for the introduction of fluorine and conclude with a discussion on essential analytical techniques for the characterization of fluorinated compounds.

The Unique Physicochemical Properties of the Fluorine Atom

The remarkable impact of fluorine in medicinal chemistry stems from a unique combination of its intrinsic properties. Understanding these foundational characteristics is crucial for rationally designing fluorinated drug candidates.

-

Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[3][5] This steric similarity allows for the bioisosteric replacement of hydrogen with fluorine often without significant steric hindrance, enabling precise modulation of electronic properties while maintaining the overall molecular architecture required for target engagement.[5][6]

-

Electronegativity: Fluorine is the most electronegative element in the periodic table (Pauling scale: 3.98).[3] This extreme electronegativity induces a strong dipole moment in the carbon-fluorine (C-F) bond and exerts a powerful inductive electron-withdrawing effect on neighboring atoms.[5][7] This property is fundamental to fluorine's ability to modulate pKa, influence electrostatic interactions, and alter metabolic pathways.[7][8]

-

Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest covalent bonds in organic chemistry (approximately 109 kcal/mol).[8][9] This exceptional bond strength confers significant metabolic stability to drug molecules by making the C-F bond resistant to enzymatic cleavage, a key strategy for enhancing drug half-life.[3][10]

-

Lipophilicity: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule.[11] This is attributed to the non-polarizable nature of the C-F bond.[11] However, the effect on lipophilicity can be context-dependent, with the potential for decreased lipophilicity in certain aliphatic systems.[12][13] This ability to fine-tune lipophilicity is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[12]

The Multifaceted Roles of Fluorine in Drug Design

The strategic placement of fluorine atoms within a drug candidate can profoundly influence its pharmacological profile. This section will explore the key applications of fluorine in medicinal chemistry, supported by mechanistic explanations and illustrative examples.

Enhancing Metabolic Stability

One of the most prevalent applications of fluorine in drug design is to enhance metabolic stability.[3][14] This is primarily achieved by blocking sites of oxidative metabolism.

Mechanism of Metabolic Blocking: Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the oxidative metabolism of many drugs.[8] A common metabolic pathway is the hydroxylation of a C-H bond. By replacing a metabolically labile hydrogen atom with a fluorine atom, the strong C-F bond effectively blocks this metabolic "soft spot," preventing enzymatic oxidation.[3][10] This strategy can significantly increase the in vivo half-life of a drug.[15]

Case Study: Ezetimibe Ezetimibe, a cholesterol absorption inhibitor, utilizes fluorine atoms to shield against aromatic hydroxylation.[12] This substitution leads to improved pharmacokinetic properties and a significant increase in the drug's activity.[12]

Modulation of Physicochemical Properties

Fluorine's high electronegativity allows for the fine-tuning of a molecule's physicochemical properties, which is critical for optimizing its ADME profile and target engagement.

2.2.1. pKa Modulation

The introduction of a fluorine atom can significantly alter the acidity or basicity of nearby functional groups through its strong inductive effect.[8][11]

-

Lowering Basicity: Placing a fluorine atom near a basic amine will lower its pKa, making it less basic.[11][15] This can be advantageous for improving oral bioavailability, as a less basic compound will exist in a more neutral form at physiological pH, facilitating its passage through cell membranes.[3][11]

-

Increasing Acidity: Conversely, fluorine substitution near an acidic functional group will increase its acidity.[7][8]

2.2.2. Lipophilicity and Membrane Permeability

As previously mentioned, fluorination typically increases lipophilicity, which can enhance a drug's ability to cross cellular membranes.[3][16] However, this is a delicate balance, as excessive lipophilicity can lead to poor solubility and other undesirable properties.[3] Medicinal chemists often aim for a "Goldilocks" level of lipophilicity to optimize both permeability and solubility.[12]

Case Study: Vandetanib In the development of the kinase inhibitor Vandetanib, extensive structure-activity relationship (SAR) studies were conducted to tailor its lipophilicity for increased potency.[12] The optimal combination of a bromine and a fluorine atom on a phenyl ring allowed the fluorinated portion to penetrate deep into a hydrophobic pocket of the target protein, thereby increasing the drug's potency.[12]

Enhancing Binding Affinity and Specificity

Fluorine can contribute to increased binding affinity through various non-covalent interactions with the target protein.[3][14]

-

Dipolar and Electrostatic Interactions: The highly polarized C-F bond can participate in favorable dipole-dipole interactions with polar residues in the protein's binding pocket.[8]

-

Hydrogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor.[8]

-

Hydrophobic Interactions: The increased lipophilicity of fluorinated moieties can enhance hydrophobic interactions with nonpolar regions of the binding site.[17]

The cumulative effect of these often subtle interactions can lead to a significant improvement in binding affinity.[18]

Case Study: Enoxacin In the development of fluoroquinolone antibiotics like enoxacin, the presence of a fluorine atom at the C-6 position was found to improve gyrase-complex binding by 2- to 17-fold.[3] This enhanced binding affinity, coupled with increased cell penetration due to higher lipophilicity, contributes to the potent antibacterial activity of these drugs.[3]

Conformational Control

The introduction of fluorine can influence the conformational preferences of a molecule, which can be exploited to stabilize the bioactive conformation—the specific three-dimensional shape required for optimal binding to the target.[8][10]

The Gauche Effect: The polar C-F bond can exhibit a gauche effect, favoring specific dihedral angles relative to other polar groups in the molecule.[8] This can influence ring conformations and the overall molecular shape, pre-organizing the drug molecule into a conformation that is more favorable for binding.[8][10] For instance, introducing a fluorine atom at the α-position of an amide bond can restrict its rotational freedom.[10]

Synthetic Strategies for the Introduction of Fluorine

The ability to strategically introduce fluorine into a molecule is paramount. Over the years, a diverse array of fluorination and fluoroalkylation methods have been developed. These can be broadly categorized into two main approaches:

Fluorination and Fluoroalkylation Methods

These methods involve the direct introduction of a fluorine atom or a fluorine-containing group onto a non-fluorinated substrate.[19]

-

Electrophilic Fluorination: Reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) act as sources of "F+" and are used to fluorinate electron-rich substrates.[19][20]

-

Nucleophilic Fluorination: This is a more common approach and utilizes fluoride sources like potassium fluoride (KF) or hydrogen fluoride (HF) derivatives to displace a leaving group.[19][20] Deoxyfluorinating reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® are used to convert alcohols to alkyl fluorides.[19][20]

-

Fluoroalkylation: This involves the introduction of groups such as trifluoromethyl (CF3), difluoromethyl (CF2H), or monofluoromethyl (CH2F).[20] A variety of reagents and catalytic methods have been developed for this purpose, including the use of (trifluoromethyl)trimethylsilane (Ruppert's reagent).[21]

The Building Block Approach

This strategy involves the use of readily available small molecules that already contain fluorine or a fluorinated moiety.[19] These fluorinated building blocks are then incorporated into the target molecule through standard organic transformations.[19] This approach is often more practical and safer, as it avoids the handling of highly reactive and potentially hazardous fluorinating agents.[19]

Experimental Protocols and Data Presentation

Representative Experimental Protocol: Nucleophilic Deoxyfluorination

The following is a generalized protocol for the deoxyfluorination of an alcohol using Deoxo-Fluor®. Note: This is a representative protocol and should be adapted and optimized for specific substrates. Always consult relevant safety data sheets and perform reactions in a well-ventilated fume hood.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol substrate (1.0 eq) and an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cooling: Cool the reaction mixture to the appropriate temperature, typically 0 °C or -78 °C, using an ice bath or a dry ice/acetone bath.

-

Reagent Addition: Slowly add Deoxo-Fluor® (typically 1.1-1.5 eq) to the stirred solution via syringe. The addition should be dropwise to control the reaction exotherm.

-

Reaction Monitoring: Allow the reaction to stir at the cooled temperature and then slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Caution: Quenching can be exothermic and may release gas.

-

Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired fluorinated compound.

Data Presentation: Physicochemical Properties of Fluorinated vs. Non-Fluorinated Analogs

| Compound | Fluorine Substitution | pKa (Amine) | LogP | Metabolic Stability (t½, min) | Binding Affinity (IC₅₀, nM) |

| Parent | None | 8.5 | 2.1 | 15 | 100 |

| Analog 1 | para-Fluoro | 8.1 | 2.5 | 60 | 50 |

| Analog 2 | meta-Trifluoromethyl | 7.5 | 3.2 | >120 | 25 |

This table provides a hypothetical comparison to illustrate the typical effects of fluorination. Actual values will vary depending on the specific molecular scaffold.

Visualizing Key Concepts in Fluorine Chemistry

The Role of Fluorine in Metabolic Blocking

Caption: Fluorine substitution blocks oxidative metabolism.

Fluorine's Influence on Physicochemical Properties

Caption: Fluorine's impact on key drug properties.

Conclusion and Future Perspectives

The strategic incorporation of fluorine has unequivocally established itself as a powerful and versatile tool in the medicinal chemist's arsenal. From enhancing metabolic stability and fine-tuning physicochemical properties to improving binding affinity and controlling molecular conformation, the judicious use of fluorine can overcome numerous hurdles in the drug discovery and development process.[3][14] As our understanding of the nuanced interactions of fluorine within biological systems continues to grow, and as new synthetic methodologies for the precise introduction of fluorine become available, the impact of this "small magic bullet atom" on the future of medicine is poised to expand even further.[10] The continued rational design of fluorinated pharmaceuticals holds immense promise for the development of safer and more effective therapies for a wide range of diseases.

References

- The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024, February 27). Encyclopedia.pub.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (n.d.). PMC.

- Full article: The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis.

- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024, February 22). MDPI.

- Contemporary synthetic strategies in organofluorine chemistry. (n.d.). Nature.

- Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.

- The Many Roles for Fluorine in Medicinal Chemistry. (2008, June 21). ACS Publications.

- Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews. (n.d.). ACS Publications.

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021, June 10). Taylor & Francis.

- Fluorine in medicinal chemistry. (2007, December 13). Chemical Society Reviews (RSC Publishing). DOI:10.1039/B610213C.

- Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. (n.d.). PMC.

- Fluorine in medicinal chemistry. (2004, May 3). PubMed.

- Synthetic Strategies of Organofluorine Compounds. (n.d.). Alfa Chemistry.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv.

- (PDF) Review: Fluorine in Medicinal Chemistry. (n.d.). ResearchGate.

- Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. (n.d.). ResearchGate.

- The strength of weak interactions: aromatic fluorine in drug design. (n.d.). PubMed.

- Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023, September 15). MDPI.

- Application of Bioisosteres in Drug Design. (2012, May 7). University of Rochester.

- Contribution of Organofluorine Compounds to Pharmaceuticals | ACS Omega. (2020, April 22). ACS Publications.

- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PMC.

- Contribution of Organofluorine Compounds to Pharmaceuticals. (n.d.). PMC.

- Reasons and Status of Organofluorine Compounds As Drugs. (n.d.). Alfa Chemistry.

- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (2018, July 26). PubMed.

- Structure and conformational dynamics of fluorine-containing drugs. (n.d.). World Pharma Today.

- Effects of fluorine incorporation on drugs and imaging probes. (n.d.). ResearchGate.

- Fluorine in Medicinal Chemistry: Research Guide & Papers. (2026, February 15). PapersFlow.

- Roles of Fluorine in Drug Design and Drug Action (2019) | Satya P. Gupta. (n.d.). SciSpace. DOI: 10.2174/1570180816666190130154726.

- Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting.

- Organofluorine chemistry. (n.d.). Wikipedia.

- Synthetic Fluorination Methodology. (n.d.). Altmaniacs.

- (PDF) Fluorine in medicine. (2025, December 22). ResearchGate.

- Contemporary synthetic strategies in organofluorine chemistry | Request PDF. (n.d.). ResearchGate.

- The Dark Side of Fluorine. (2019, June 20). PMC.

Sources

- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 9. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 14. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 17. Roles of Fluorine in Drug Design and Drug Action (2019) | Satya P. Gupta | 22 Citations [scispace.com]

- 18. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. sioc.cas.cn [sioc.cas.cn]

- 21. researchgate.net [researchgate.net]

Furan Derivatives as Privileged Scaffolds in Modern Drug Discovery: A Technical Whitepaper on Synthesis, Mechanisms, and Biological Evaluation

Executive Summary

The furan ring—a five-membered aromatic heterocycle containing a single oxygen atom—has cemented its status as a "privileged scaffold" in medicinal chemistry[1]. Its electron-rich nature, unique dipole moment, and capacity to act as a bioisostere for phenyl or thiophene rings allow medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates[2]. This technical whitepaper explores the mechanistic rationale behind furan-based therapeutics, summarizes quantitative structure-activity relationship (SAR) data, and provides field-proven, self-validating experimental protocols for both their synthesis and biological evaluation.

The Furan Scaffold in Medicinal Chemistry

In drug design, replacing a phenyl ring with a furan moiety is a strategic choice. This bioisosteric replacement often enhances aqueous solubility and alters metabolic stability while maintaining critical receptor interactions through hydrogen bonding (via the ether oxygen) and π−π stacking[3],[4]. Furthermore, the furan ring provides a distinct hydrophilic-lipophilic balance that is highly advantageous during lead optimization phases[4].

Mechanisms of Action of Clinically Approved Furan Drugs

Furan derivatives exhibit a broad spectrum of pharmacological effects, ranging from antimicrobial to cardiovascular and anticancer activities[5],[6]. The biological efficacy of these compounds is often directly linked to the furan ring's ability to participate in specific molecular interactions or undergo targeted metabolic activation[7].

-

Antimicrobial Activity (Nitrofurantoin): Nitrofurantoin is a classic furan-containing antibiotic utilized for urinary tract infections[1]. Its mechanism relies on the enzymatic reduction of the nitro group attached to the furan ring by bacterial flavoproteins. This reduction generates highly reactive electrophilic intermediates that indiscriminately attack bacterial ribosomal proteins and DNA, leading to rapid cell death[1],[2].

-

Cardiovascular and Diuretic Effects (Furosemide & Amiodarone): Furosemide, a loop diuretic, utilizes its furan ring to effectively interact with and inhibit the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle[7]. Amiodarone, a benzofuran derivative, acts as a potent antiarrhythmic agent by prolonging the myocardial cell-action potential duration[8].

Caption: Mechanism of action of nitrofurantoin via bacterial nitroreductase activation.

Quantitative Structure-Activity Relationship (SAR) & Efficacy Data

The substitution pattern on the furan ring dictates its biological activity. Substitutions at the C2 and C5 positions are particularly critical for modulating potency[7]. Electron-withdrawing groups (e.g., nitro groups) at the C5 position often enhance antibacterial and anticancer efficacy by increasing the electrophilicity of the scaffold[4].

Table 1: Quantitative Efficacy of Representative Furan Derivatives

| Compound Class / Drug | Primary Target / Application | Key Substituent | Efficacy Metric (Representative) | Reference |

| Nitrofurans (Nitrofurantoin) | Bacterial Ribosomes/DNA | 5-Nitro group | MIC: 16 - 32 µg/mL (E. coli) | [1],[7] |

| Furan-3-carboxamides | Antimicrobial / Antifungal | N-aryl substitutions | MIC: 4 - 8 µg/mL (C. albicans) | [7] |

| Furosemide | NKCC2 Cotransporter | 2-furanylmethylamino | IC50: ~3 µM (NKCC2 inhibition) | [7] |

| Indole-furan hybrids | Cancer (MCF-7, A549) | C2-carboxamide linkage | IC50: 1.2 - 5.5 µM (Cytotoxicity) | [3] |

Synthetic Methodologies: The Paal-Knorr Furan Synthesis

A cornerstone in the synthesis of substituted furans is the Paal-Knorr synthesis, first reported in 1884[9],[10]. This highly robust methodology involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds[11].

Expertise & Experience (Causality in Reaction Design): The reaction is driven by the rapid protonation of one carbonyl group, which facilitates the enolization of the second carbonyl. The nucleophilic attack of the enol oxygen onto the protonated carbonyl carbon is the rate-determining step, forming a cyclic hemiacetal intermediate[9],[11]. Subsequent acid-catalyzed dehydration yields the thermodynamically stable aromatic furan ring[10]. The stereochemical configuration of the starting dione can influence the reaction rate, as cyclization requires a concerted step with enol formation[10],[12].

Caption: Stepwise mechanism of the acid-catalyzed Paal-Knorr furan synthesis.

Experimental Protocols

Protocol A: Microwave-Assisted Paal-Knorr Synthesis

To accelerate drug discovery workflows, microwave-assisted synthesis is preferred over traditional reflux due to enhanced reaction rates, higher yields, and reduced side-product formation[9].

Self-Validating System Design: This protocol utilizes internal pressure monitoring to ensure reaction completion and safety, while the biphasic extraction validates the separation of the hydrophobic furan from the hydrophilic acid catalyst.

-

Preparation: In a 10 mL microwave-safe process vial equipped with a magnetic stir bar, add 1.0 mmol of the 1,4-dicarbonyl starting material (e.g., hexane-2,5-dione)[9].

-

Solvent & Catalyst: Add 3 mL of an ethanol/water mixture (1:1 v/v). Introduce a catalytic amount of protic acid (2-3 drops of 1 M HCl or p-toluenesulfonic acid).

-

Microwave Irradiation: Seal the vial with a septum cap. Place in a dedicated laboratory microwave reactor. Irradiate at 140 °C for 3-5 minutes.

-

Validation: Monitor the internal pressure to ensure it remains within safe equipment limits, indicating controlled solvent heating without runaway decomposition[9].

-

-

Quenching & Extraction: Cool the vial to room temperature using a compressed air stream. Transfer to a separatory funnel, dilute with 10 mL of deionized water, and extract with ethyl acetate (3 x 15 mL).

-

Causality: Ethyl acetate selectively partitions the organic furan product away from the aqueous acid and unreacted polar intermediates[9].

-

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 25 mL) to neutralize residual acid, followed by brine (1 x 20 mL). Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the substituted furan[9].

Protocol B: Biological Evaluation (Antimicrobial Susceptibility Testing)

Once synthesized, furan derivatives must be rigorously evaluated. For antimicrobial candidates, the Minimum Inhibitory Concentration (MIC) assay is the gold standard[7].

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., E. coli or S. aureus) in sterile saline, adjusted to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL)[7].

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the furan-based compound in Mueller-Hinton broth.

-

Causality: Serial dilution establishes a precise concentration gradient to pinpoint the exact threshold of biological activity[7].

-

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of 5×105 CFU/mL[7]. Include a positive control (e.g., standard nitrofurantoin) and a negative control (broth only) for self-validation.

-

Incubation & Analysis: Incubate the plates at 37 °C for 18-24 hours. The MIC is determined visually or spectrophotometrically as the lowest concentration of the furan compound at which no visible bacterial growth occurs[7].

Conclusion

The furan scaffold remains an indispensable asset in the medicinal chemist's toolkit. From its foundational role in historical antibiotics to its cutting-edge applications in targeted anticancer therapies, its unique electronic properties and synthetic versatility continue to drive therapeutic innovation. By mastering robust synthetic routes like the Paal-Knorr reaction and employing rigorous, self-validating biological assays, researchers can unlock the full pharmacological potential of novel furan derivatives.

References

-

Pharmacological significance of the furan scaffold in drug discovery - Benchchem.1

-

Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans - Benchchem. 9

-

A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives - Benchchem. 2

-

A Review on Biological and Medicinal Significance of Furan - AlQalam Journal of Medical and Applied Sciences. 5

-

Paal-Knorr Synthesis - Alfa Chemistry. 11

-

Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives - IntechOpen. 8

-

Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships - Benchchem. 7

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - MDPI. 3

-

Paal–Knorr synthesis - Wikipedia. 10

-

Furan: A Promising Scaffold for Biological Activity - International Journal of Advanced Biological and Biomedical Research. 6

-

Paal-Knorr Furan Synthesis - Organic Chemistry Portal.12

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.4

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights [mdpi.com]

- 4. orientjchem.org [orientjchem.org]

- 5. journal.utripoli.edu.ly [journal.utripoli.edu.ly]

- 6. ijabbr.com [ijabbr.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives | IntechOpen [intechopen.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Paal-Knorr Furan Synthesis [organic-chemistry.org]

Application Note: Palladium-Catalyzed Heck Cross-Coupling of Substituted Bromofurans

Executive Summary

The 1 (Mizoroki-Heck coupling) is a foundational methodology for the direct vinylation of aryl and heteroaryl halides[1]. When applied to substituted bromofurans, the reaction unlocks critical pathways for synthesizing complex furan-containing pharmacophores and advanced materials. However, the intrinsic electronic asymmetry of the furan ring demands precise control over catalyst selection, temperature, and directing groups to ensure high regioselectivity and prevent catalyst deactivation. This application note details the mechanistic causality, quantitative performance data, and validated protocols for the Heck coupling of challenging bromofuran substrates.

Mechanistic Causality & Regioselectivity

The successful functionalization of bromofurans via the Heck reaction relies on exploiting or overcoming the inherent electronic properties of the furan core.

1. Regioselective Kinetic Control in Polybromofurans In substrates like 2,4-dibromofuran, the two bromine atoms occupy positions with distinct reactivity profiles. The C2–Br bond possesses a lower bond dissociation energy and higher electrophilicity compared to the C4–Br bond. Consequently, the oxidative addition of the Pd(0) active species is 2[2]. By strictly controlling the thermal energy of the system (e.g., maintaining 80 °C), researchers can achieve selective mono-functionalization at C2, preserving the C4–Br bond for subsequent orthogonal cross-couplings[2].

2. Overcoming Steric and Electronic Bias in 3-Bromofurans Unlike 2-bromofurans, 3-bromofurans are electronically unbiased and sterically demanding, often leading to stalled reactions and catalyst decomposition. To overcome this, recent advances leverage 3[3]. By utilizing a potassium carboxylate moiety on the alkene coupling partner, the carboxylate acts as a directing group that coordinates the palladium center. This interaction artificially increases the local catalyst concentration, driving the challenging migratory insertion step forward[3].

3. Stereospecific β -Hydride Elimination Following carbopalladation, the intermediate must achieve a syn-coplanar conformation for β -hydride elimination. This geometric requirement strongly favors the formation of the trans (E) alkene product due to the minimization of steric clashing in the transition state[4].

Catalytic cycle of the Heck reaction highlighting regioselective oxidative addition.

Quantitative Data: Substrate Scope & Conditions

The following table summarizes validated experimental parameters for the Heck coupling of various bromofuran derivatives, highlighting the relationship between substrate electronics and required catalyst systems.

| Substrate | Alkene Partner | Catalyst / Ligand | Base / Solvent | Temp | Yield | Ref |

| 2,4-Dibromofuran | Styrene | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ / Dioxane:H₂O | 80 °C | >85% (C2 selective) | [2] |

| 3-Bromofuran | Cyclohexene-1-carboxylate | Pd(OAc)₂ / PR₃ | K₂CO₃ / DMF | 100 °C | 78% | [3] |

| 2-Bromofuran | β -Methylstyrene | Pd(OAc)₂ / PPh₃ | NaOAc / DMF | 70 °C | 82% | [5] |

Experimental Protocols

The following self-validating protocols are designed to ensure reproducibility while maintaining the kinetic control required for furan functionalization.

Protocol A: Regioselective C2-Vinylation of 2,4-Dibromofuran

Objective: Achieve selective mono-coupling at the C2 position while preserving the C4 bromine.

-

Reagent Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2,4-dibromofuran (1.0 equiv, 1.0 mmol), the terminal alkene (e.g., styrene, 1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 35 mg)[2].

-

Degassing (Critical Step): Evacuate the tube and backfill with high-purity Argon. Repeat this cycle three times. Causality: Pd(0) is highly susceptible to oxidation; atmospheric O₂ will rapidly convert the active catalyst into inactive palladium black[6].

-

Solvent & Base Addition: Add a thoroughly degassed mixture of 1,4-dioxane (4 mL) and deionized water (1 mL), followed by K₂CO₃ (2.0 equiv). Causality: The biphasic solvent system solubilizes both the organic substrates and the inorganic base, facilitating the neutralization of the HX byproduct during reductive elimination[2].

-

Thermal Activation: Seal the tube and heat the reaction mixture at 80 °C for 5 hours. Causality: 80 °C provides sufficient thermal energy to overcome the activation barrier for C2 oxidative addition without triggering insertion into the stronger C4–Br bond[2].

-

Workup & Isolation: Cool to room temperature, dilute with ethyl acetate (20 mL), and partition with water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient)[2].

Protocol B: Carboxylate-Directed Heck Coupling of 3-Bromofuran

Objective: Overcome the electronic bias of 3-bromofuran using a directing group.

-

Reagent Assembly: In a glovebox or under strict Argon flow, combine 3-bromofuran (1.0 equiv), potassium cyclohex-1-ene-1-carboxylate (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and a suitable phosphine ligand[3].

-

Reaction Execution: Suspend the mixture in anhydrous DMF (0.2 M concentration). Seal and heat to 100 °C for 12 hours. Causality: The potassium carboxylate acts dually as the base and a directing group, coordinating to the Pd center to force migratory insertion on the sterically hindered alkene[3].

-

Quench & Isolate: Cool the mixture, slightly acidify with 1M HCl to protonate the carboxylate product, extract with EtOAc, and purify via chromatography.

Step-by-step experimental workflow for the Heck coupling of bromofurans.

Troubleshooting & Self-Validation Metrics

A robust protocol must be a self-validating system. Monitor the following metrics to ensure experimental integrity:

-

Catalyst Deactivation (Visual Cue): The premature formation of a black precipitate (palladium black) indicates the agglomeration of Pd nanoparticles[6].

-

Correction: This is typically caused by oxygen ingress or insufficient ligand concentration. Ensure rigorous Schlenk techniques and verify the integrity of the phosphine ligand.

-

-

Loss of Regioselectivity (GC-MS Validation): If disubstitution (coupling at both C2 and C4) is observed in 2,4-dibromofuran reactions, the kinetic control has been breached[2].

-

Correction: Lower the reaction temperature by 10 °C and reduce the reaction time. Monitor the disappearance of the starting material strictly via GC-MS.

-

-